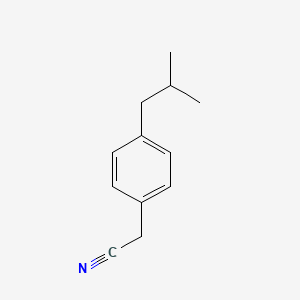
(4-Isobutylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Isobutylphenyl)acetonitrile is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
1. Anti-inflammatory Drugs:
One of the most significant applications of (4-Isobutylphenyl)acetonitrile is in the development of anti-inflammatory drugs. It is structurally related to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The compound's derivatives exhibit properties that help alleviate pain and reduce inflammation, making them suitable for treating conditions such as arthritis and other rheumatic diseases .
2. Analgesic Properties:
In addition to its anti-inflammatory effects, this compound has been investigated for its analgesic properties. Research indicates that compounds derived from this nitrile can provide effective pain relief with fewer gastrointestinal side effects compared to traditional analgesics like aspirin .
Industrial Applications
1. Organic Synthesis:
this compound is utilized as an intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for producing other complex organic compounds. For example, it can be transformed into propionic acid derivatives, which have applications in pharmaceuticals and agrochemicals .
2. Solvent in Chemical Processes:
The compound is also employed as a solvent in certain chemical processes due to its favorable properties, such as low toxicity and high solubility for various organic compounds. This makes it useful in laboratories for reactions requiring a stable solvent environment .
Case Studies and Research Findings
Several studies have documented the applications of this compound within medicinal chemistry:
- Case Study 1: A study focused on the synthesis of ibuprofen from this compound demonstrated an efficient multi-step process that yielded high purity levels of the final product. This highlights the compound's utility as a precursor in pharmaceutical manufacturing .
- Case Study 2: Another research effort explored the analgesic effects of derivatives synthesized from this compound. Results indicated significant pain relief comparable to established analgesics but with reduced side effects, supporting its potential use in clinical settings .
Analyse Des Réactions Chimiques
Alkylation and Cyano Group Functionalization
(4-Isobutylphenyl)acetonitrile undergoes alkylation reactions to introduce methyl or other alkyl groups. For example:
Hydrolysis to Carboxylic Acids
The nitrile group is hydrolyzed to produce ibuprofen or its derivatives:
-
Acidic Hydrolysis :
Refluxing with acetic acid, water, and concentrated H₂SO₄ converts 2-(4-isobutylphenyl)propionitrile into 2-(4-isobutylphenyl)propionic acid (ibuprofen).
Conditions : 8 hours at reflux, followed by distillation under reduced pressure (15 mm Hg, 125°C).
Yield : Crystallized product with >99.5% purity after recrystallization .Step Reagents/Conditions Outcome Hydrolysis Acetic acid, H₂SO₄, H₂O, reflux Crude ibuprofen formation Purification NaOH extraction, HCl acidification High-purity ibuprofen (>99.5%)
Catalytic Hydrogenation to Amines
Reduction of the nitrile group produces primary amines:
-
SMEAH-Mediated Reduction :
Using sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH), this compound is reduced to 2-(4-isobutylphenyl)ethylamine.
Conditions : Room temperature, 12-hour reaction time.
Selectivity : Primary amine formation dominates, with trace byproducts .
Reaction with Aldehydes
Residual nitrile reacts with aldehydes to form adducts, enabling purification:
-
Benzaldehyde Adduct Formation :
Excess benzaldehyde (10% over stoichiometric) reacts with unreacted this compound during methylation.
Purpose : Facilitates separation of desired propionitrile via aqueous-organic layer partitioning .
Microbial Biotransformation
Enzymatic hydrolysis pathways convert the nitrile into bioactive derivatives:
-
Hydrolysis to Ibuprofen Amide :
Microbial action (e.g., Rhodococcus spp.) hydrolyzes the nitrile to ibuprofen amide, which is further hydrolyzed to ibuprofen.
Applications : Eco-friendly synthesis route for pharmaceuticals.
Propriétés
Numéro CAS |
40784-95-0 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-[4-(2-methylpropyl)phenyl]acetonitrile |
InChI |
InChI=1S/C12H15N/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,10H,7,9H2,1-2H3 |
Clé InChI |
INYXZKUEDMCFSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)CC#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















